

3-Bromo-2-chloro-5-methoxypyridine CAS number and details

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Compound of Interest

Compound Name: 3-Bromo-2-chloro-5-methoxypyridine

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An In-Depth Technical Guide to 3-Bromo-5-chloro-2-methoxypyridine: Synthesis, Applications, and Experimental Protocols

Foreword by the Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. Halogenated pyridines, with their tunable reactivity and inherent biological relevance, represent a cornerstone of many discovery programs. This guide focuses on 3-Bromo-5-chloro-2-methoxypyridine, a versatile intermediate whose unique substitution pattern offers a powerful tool for medicinal and process chemists. While the user's initial query mentioned "**3-Bromo-2-chloro-5-methoxypyridine**" (for which a CAS number of 1033202-44-6 has been noted[1]), the preponderance of available technical data points to a closely related and widely utilized isomer, 3-Bromo-5-chloro-2-methoxypyridine (CAS Number: 102830-75-1). This document will therefore concentrate on the latter, providing a comprehensive overview of its properties, synthesis, and applications, grounded in established scientific principles and practical, field-proven insights. Our objective is to not only present protocols but to elucidate the underlying chemical logic, empowering researchers to leverage this reagent to its fullest potential.

Core Chemical Identity and Physicochemical Properties

3-Bromo-5-chloro-2-methoxypyridine is a substituted pyridine ring featuring bromine, chlorine, and methoxy functional groups.^[2] This specific arrangement of a reactive bromine atom, a modulating chlorine atom, and an electron-donating methoxy group provides a unique profile for synthetic transformations.^[2] The compound typically appears as a white to yellow crystalline powder.^{[3][4]}

Table 1: Physicochemical Data for 3-Bromo-5-chloro-2-methoxypyridine (CAS: 102830-75-1)

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ BrClNO	[5]
Molecular Weight	222.47 g/mol	[4][5]
Melting Point	49.0 to 53.0 °C	[5][6]
Boiling Point	215.8 ± 35.0 °C (Predicted)	[6][7]
Density	1.650 ± 0.06 g/cm ³ (Predicted)	[6][7]
Solubility	Soluble in Chloroform	[5][6][7]
Appearance	White to Almost white powder to crystal	[3][4]
Storage Temperature	Room Temperature, under inert atmosphere	[3][5][6][7]
InChI Key	AYEVELLBDURPJW-UHFFFAOYSA-N	[3]

Synthesis and Mechanistic Considerations

The synthesis of halogenated methoxypyridines often involves nucleophilic aromatic substitution on a di-halogenated precursor. While a direct synthesis protocol for 3-Bromo-5-chloro-2-methoxypyridine is not detailed in the provided results, a common and illustrative method is the reaction of a dihalopyridine with sodium methoxide. The following protocol for a similar compound, 3-bromo-5-methoxypyridine, demonstrates the core principles.^[8]

Protocol 1: Representative Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of 3-bromo-5-methoxypyridine and is presented for illustrative purposes.^[8]

Objective: To synthesize a methoxypyridine derivative from a dihalogenated precursor through nucleophilic aromatic substitution.

Causality: The reaction leverages the electron-withdrawing nature of the pyridine nitrogen and the halogen substituents, which activates the ring for nucleophilic attack. Sodium methoxide serves as a potent nucleophile to displace one of the halogens. The choice of solvent (e.g., DMF) facilitates the dissolution of the reagents and provides a suitable medium for the reaction.

Methodology:

- **Preparation of Sodium Methoxide:** Under an inert atmosphere (e.g., Nitrogen or Argon), cautiously add sodium metal pellets (1.05 equivalents) to anhydrous methanol. The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely.
- **Reaction Setup:** In a separate, dry reaction vessel, dissolve the starting material (e.g., 3,5-dibromopyridine or a bromo-chloropyridine analog) (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
- **Nucleophilic Substitution:** Add the freshly prepared sodium methoxide solution to the solution of the dihalopyridine.
- **Heating and Monitoring:** Heat the reaction mixture to an appropriate temperature (e.g., 70-90 °C) with vigorous stirring.^[8] Monitor the reaction's progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- **Work-up and Purification:** a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly pouring it into ice water. c. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.^[8] d. Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate or

magnesium sulfate. e. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product. f. Purify the residue using column chromatography on silica gel to obtain the final, pure product.

Key Applications in Research and Development

The true value of 3-Bromo-5-chloro-2-methoxypyridine lies in its role as a versatile intermediate for constructing more complex molecules.^{[2][9]} The differential reactivity of the C-Br versus the C-Cl bond allows for selective functionalization, making it a highly sought-after building block in several key industries.^[2]

Pharmaceutical Development

This compound serves as a critical scaffold for the synthesis of novel pharmaceutical agents.^[10] The pyridine core is a common feature in many biologically active molecules, and the halogenated positions provide handles for diversification through cross-coupling reactions. Researchers utilize this intermediate in the development of targeted therapies, including potential anti-inflammatory and anti-cancer drugs.^[10] The ability to introduce new carbon-carbon or carbon-nitrogen bonds at the bromine position is a fundamental strategy in modern medicinal chemistry.^[11]

Agrochemical Synthesis

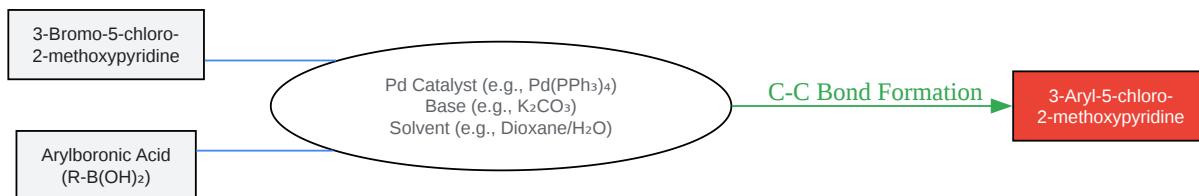
In the agrochemical sector, 3-Bromo-5-chloro-2-methoxypyridine is used to create more potent and selective active ingredients for crop protection.^[2] It is a key component in the formulation of next-generation herbicides and fungicides, helping to enhance crop yields and resilience.^{[9][10]}

Material Science and Fine Chemicals

Beyond life sciences, the compound's utility extends to material science and the production of fine chemicals. It is explored for creating advanced polymers and coatings with improved durability.^[10] Furthermore, it serves as an intermediate in the synthesis of specialized dyes, where its structure contributes to specific color characteristics and stability.^{[2][9]}

Workflow Example: Suzuki-Miyaura Cross-Coupling

A primary application of this bromo-pyridine intermediate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures common in drug discovery.[11] The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step to the palladium catalyst, allowing for selective functionalization at the 3-position.



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Caption: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 3-Bromo-5-chloro-2-methoxypyridine is crucial. The compound is classified as a warning-level hazard.[3]

Hazard Statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3][12]
- H319: Causes serious eye irritation.[3][12]
- H332: Harmful if inhaled.[3]
- H335: May cause respiratory irritation.[3]

Precautionary Measures & PPE:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13] Ensure that eyewash stations and safety showers are

readily accessible.[14]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA standards.[13][14]
 - Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[13]
 - Skin and Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin contact.[13]
- Handling: Avoid contact with skin, eyes, and clothing.[13][14] Avoid the formation of dust. Wash hands thoroughly after handling.[12][14]

First Aid Measures:

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[13]
- In Case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[12][13]
- In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[12][13] Seek immediate medical attention.[15]
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

Storage:

- Store in a cool, dry, and well-ventilated place.[13]
- Keep the container tightly closed and store under an inert atmosphere.[5][6][13]

Conclusion

3-Bromo-5-chloro-2-methoxypyridine is a high-value chemical intermediate with significant applications across the pharmaceutical, agrochemical, and material science sectors. Its well-defined reactivity, particularly the potential for selective functionalization at the bromine position, makes it an indispensable tool for synthetic chemists. By understanding its properties, synthesis, and handling requirements as outlined in this guide, researchers can effectively and safely incorporate this versatile building block into their discovery and development workflows, accelerating innovation and the creation of novel molecular entities.

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